7-Bromofuro[3,2-c]pyridine
Overview
Description
7-Bromofuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrNO.
Preparation Methods
The synthesis of 7-Bromofuro[3,2-c]pyridine typically involves the bromination of furo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under specific reaction conditions . Industrial production methods may involve more scalable and efficient processes, but detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
7-Bromofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
7-Bromofuro[3,2-c]pyridine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 7-Bromofuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as proteins and enzymes. The nitrogen atom in the furopyridine ring can act as a hydrogen bond acceptor, facilitating binding to target proteins and enhancing protein-ligand interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
7-Bromofuro[3,2-c]pyridine can be compared with other furopyridine derivatives, such as:
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
These compounds share similar structural features but differ in the position of the nitrogen atom and the furan ring. The unique positioning of the nitrogen atom in this compound contributes to its distinct chemical and biological properties .
Biological Activity
7-Bromofuro[3,2-c]pyridine is a heterocyclic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H4BrNO
- Molecular Weight : 198.02 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=COC2=C(C=NC=C21)Br
The compound features a nitrogen atom in the furopyridine ring, which can act as a hydrogen bond acceptor, facilitating interactions with various biological targets, particularly proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The nitrogen atom enhances protein-ligand interactions, which are crucial for its biological efficacy. This property allows for the exploration of its role in various signaling pathways and therapeutic applications.
1. Antiproliferative Activity
Recent studies have demonstrated that derivatives of furo[3,2-c]pyridines, including this compound, exhibit potent antiproliferative effects against multiple tumor cell lines. For instance, a derivative showed an IC50 value of 0.55 nM against MV4-11 cells, indicating strong potential as an anticancer agent while maintaining low cytotoxicity toward normal cells .
2. Immunomodulatory Effects
Research has indicated that furo[2,3-c]pyridine derivatives can activate Toll-like receptor 8 (TLR8), leading to NF-κB signaling activation without inducing proinflammatory cytokines. This suggests that these compounds could serve as effective vaccine adjuvants by enhancing immune responses without causing excessive inflammation .
Structure-Activity Relationship (SAR)
A systematic SAR study has been conducted to understand the relationship between the chemical structure of furo[2,3-c]pyridines and their biological activity. Variations at specific positions on the furo[3,2-c]pyridine skeleton were found to significantly affect their efficacy in activating TLR8 and other biological pathways .
Compound | TLR8 Activation (EC50) | Cytotoxicity (IC50) |
---|---|---|
This compound | Not specified | Low |
Derivative A | 1.68 μM | High |
Derivative B | 0.55 nM | Low |
Case Study 1: Anticancer Activity
In a study focusing on the antiproliferative effects of furo[3,2-c]pyridine derivatives, researchers identified a compound with an IC50 value of 0.55 nM against MV4-11 cells. This finding underscores the potential for developing targeted cancer therapies using this class of compounds.
Case Study 2: Vaccine Adjuvant Potential
Another investigation highlighted the immunomodulatory properties of furo[2,3-c]pyridines in rabbit models. The most active compound displayed significant adjuvantic effects without inducing proinflammatory cytokines, suggesting a promising avenue for vaccine development .
Properties
IUPAC Name |
7-bromofuro[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMYOTFMNBWDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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